3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

描述

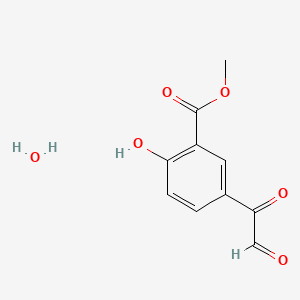

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . It is also known by other names such as Methyl 5-(dihydroxyacetyl)salicylate and 5-(dihydroxyacetyl)-salicylic acid methyl ester . This compound is characterized by its unique structure, which includes a carbomethoxy group, a hydroxyphenyl group, and a glyoxal hydrate moiety.

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the reaction of methyl salicylate with glyoxylic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions: 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The glyoxal moiety can be reduced to form glycol derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Glycol derivatives.

Substitution: Substituted phenylglyoxal derivatives.

科学研究应用

Biological Applications

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate has shown potential in various biological studies, particularly in the fields of pharmacology and biochemistry.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combatting oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Research has also highlighted its anti-inflammatory capabilities. The compound appears to inhibit pro-inflammatory cytokines, which are involved in chronic inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of this compound as a precursor in synthesizing various drugs.

Drug Development

The compound serves as an intermediate in synthesizing other bioactive molecules. Its structural features allow for modifications that can lead to new pharmacological agents with enhanced efficacy or reduced side effects.

Impurity Analysis

In pharmaceutical formulations, ensuring the purity of active ingredients is critical. This compound has been identified as an impurity in certain drug formulations, necessitating rigorous quality control measures during drug development processes.

Analytical Chemistry Applications

In analytical chemistry, this compound plays a role in developing analytical methods for detecting and quantifying phenolic compounds.

Chromatographic Techniques

It is utilized as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The ability to accurately identify and quantify phenolic compounds is vital for both environmental monitoring and food safety assessments.

Case Study 1: Antioxidant Potential

A study published in a peer-reviewed journal examined the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The study found that treatment with this compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.

作用机制

The mechanism of action of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate involves its interaction with various molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glyoxal moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function .

相似化合物的比较

Methyl salicylate: Similar structure but lacks the glyoxal moiety.

Salicylic acid: Lacks the carbomethoxy and glyoxal groups.

Methyl 5-(dihydroxyacetyl)salicylate: Similar structure but may differ in the position of functional groups.

Uniqueness: 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is unique due to the presence of both the carbomethoxy and glyoxal moieties, which confer distinct chemical reactivity and potential biological activities .

生物活性

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate (CAS No. 29754-58-3) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀O₆, with a molecular weight of 226.18 g/mol. The compound features a methoxy group and a hydroxyphenyl moiety, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₆ |

| Molecular Weight | 226.18 g/mol |

| CAS Number | 29754-58-3 |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxyphenyl group can inhibit enzyme activity by interacting with active sites, while the glyoxal moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to functional modifications.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Covalent Modification : Interaction with nucleophilic sites can alter protein function, potentially affecting cellular processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Activity Study

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating strong antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

Antioxidant Activity Assessment

Another research effort focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

Applications in Medicine and Industry

Given its promising biological activities, this compound is being investigated for various applications:

- Pharmaceutical Development : Potential use in formulating new drugs targeting microbial infections and oxidative stress-related conditions.

- Material Science : Its chemical properties are being explored for developing advanced materials, including hydrogels for drug delivery systems.

Safety and Handling

While the compound shows potential benefits, it is also important to note safety considerations. It may cause skin and eye irritation upon contact, necessitating appropriate safety measures during handling.

属性

IUPAC Name |

methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREKEUSJTBCXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656868 | |

| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29754-58-3 | |

| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。